molecular formula C16H10F3NOS B2872031 4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole CAS No. 1421263-68-4

4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole

Cat. No.: B2872031
CAS No.: 1421263-68-4
M. Wt: 321.32
InChI Key: UEKWNZRWDWWYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole is a complex organic compound characterized by its unique structure, which includes a thiazole ring fused with a phenyl group substituted with a hydroxyl group and another phenyl group substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole typically involves a multi-step reaction process. One common method is the condensation of 2-aminothiazole with 2-hydroxybenzaldehyde and 4-trifluoromethylbenzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate thiazolium salt, which is then cyclized to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as Lewis acids, can also improve the yield and purity of the final product. Additionally, optimizing reaction conditions, such as temperature and solvent choice, is crucial for achieving high production rates.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced thiazole derivatives.

  • Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole has shown promise in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Industry: Its properties may be leveraged in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-(2-Hydroxyphenyl)-2-(4-methylphenyl)-thiazole

  • 4-(2-Hydroxyphenyl)-2-(4-chlorophenyl)-thiazole

  • 4-(2-Hydroxyphenyl)-2-(4-nitrophenyl)-thiazole

Uniqueness: 4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole stands out due to the presence of the trifluoromethyl group, which can significantly alter its chemical and physical properties compared to its analogs. This group can enhance the compound's stability, lipophilicity, and binding affinity to biological targets.

Properties

IUPAC Name

2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NOS/c17-16(18,19)11-7-5-10(6-8-11)15-20-13(9-22-15)12-3-1-2-4-14(12)21/h1-9,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKWNZRWDWWYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.